2-Fluoro-3-(3-fluorophenyl)benzoic acid
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Overview
Description
2-Fluoro-3-(3-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms attached to the benzene rings, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents
Another synthetic route involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotized and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification processes is crucial in industrial settings to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride salts and polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated aromatic compounds, while oxidation and reduction reactions can yield different functionalized derivatives.
Scientific Research Applications
2-Fluoro-3-(3-fluorophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: An isomer with the fluorine atom in the para position.
2-Fluorobenzoic acid: An ortho isomer with a single fluorine atom.
3-Fluorobenzoic acid: A meta isomer with a single fluorine atom.
Uniqueness
2-Fluoro-3-(3-fluorophenyl)benzoic acid is unique due to the presence of two fluorine atoms in specific positions on the benzene rings. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other fluorobenzoic acid derivatives.
Properties
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-1-3-8(7-9)10-5-2-6-11(12(10)15)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZXESFCXEOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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